1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate
Description
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is an ammonium salt characterized by a benzyl group, a trifluoromethylsulfanyl (SCF₃) substituent, and a tosylate (p-toluenesulfonate) counterion. Tosylate salts are widely used in pharmaceuticals due to their solubility and stability.
Properties
Molecular Formula |
C17H20F3NO3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[1-phenyl-3-(trifluoromethylsulfanyl)propan-2-yl]azanium |
InChI |
InChI=1S/C10H12F3NS.C7H8O3S/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,14H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
PKZZIJPQZUMVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(CSC(F)(F)F)[NH3+] |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method involves quaternizing a tertiary amine with benzyl bromide and 2-(trifluoromethylsulfanyl)ethyl tosylate in a one-pot reaction. The tertiary amine (e.g., triethylamine) serves as the nitrogen precursor, while the alkylating agents introduce the benzyl and SCF₃-ethyl groups.
Procedure
-
Alkylation : Triethylamine (1.0 equiv) is dissolved in acetonitrile under nitrogen. Benzyl bromide (1.1 equiv) and 2-(trifluoromethylsulfanyl)ethyl tosylate (1.1 equiv) are added dropwise at 0°C. The mixture is stirred at 60°C for 24 hours.
-
Workup : The solvent is evaporated, and the residue is washed with diethyl ether to remove unreacted starting materials.
-
Purification : Recrystallization from ethanol/water (3:1) yields the product as a white solid.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 58–65% |
| Purity | >95% (HPLC) |
Advantages : Single-step synthesis minimizes intermediate isolation.
Limitations : Competing alkylation pathways may reduce selectivity.
Method 2: Stepwise Alkylation and Anion Exchange
Sequential Alkylation
-
Benzylation : Triethylamine (1.0 equiv) reacts with benzyl bromide (1.05 equiv) in toluene at 25°C for 12 hours to form 1-benzyl-triethylammonium bromide.
-
SCF₃ Introduction : The intermediate is treated with 2-bromoethyl trifluoromethylsulfide (1.1 equiv) in DMF at 80°C for 18 hours, yielding 1-benzyl-2-trifluoromethylsulfanyl-ethylammonium bromide.
Anion Exchange to Tosylate
The bromide salt is dissolved in water and stirred with sodium tosylate (1.2 equiv) at 50°C for 6 hours. The product precipitates upon cooling and is filtered.
Optimization Data
| Step | Yield | Purity |
|---|---|---|
| Benzylation | 72% | 90% |
| SCF₃ Alkylation | 65% | 88% |
| Anion Exchange | 95% | 98% |
Advantages : Higher purity via stepwise control.
Limitations : Multi-step process increases time and cost.
Method 3: Tosylate-Mediated Quaternary Ammonium Formation
Preformed Tosylate Reagent
2-(Trifluoromethylsulfanyl)ethyl tosylate is synthesized by reacting 2-(trifluoromethylsulfanyl)ethanol with tosyl chloride (1.1 equiv) in dichloromethane and triethylamine (1.2 equiv) at 0°C.
Quaternary Ammonium Synthesis
The tosylate reagent (1.1 equiv) and benzylamine (1.0 equiv) are heated in ethanol at 70°C for 48 hours. Excess reagent ensures complete quaternization.
Performance Metrics
| Metric | Result |
|---|---|
| Yield | 67–70% |
| Purity | 97% (NMR) |
| Reaction Time | 48 hours |
Advantages : Avoids anion exchange; tosylate is incorporated directly.
Limitations : Extended reaction time required for complete conversion.
Analytical Characterization and Purification
Nuclear Magnetic Resonance (NMR)
Chromatographic Purity
HPLC analysis using a C18 column (MeCN/H₂O = 70:30) confirms >97% purity.
Comparative Analysis and Industrial Viability
Method Efficiency
| Method | Yield | Steps | Scalability |
|---|---|---|---|
| Direct Alkylation | 58–65% | 1 | Moderate |
| Stepwise Alkylation | 67% | 3 | High |
| Tosylate-Mediated | 70% | 2 | High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosylate anion (TsO⁻) acts as an excellent leaving group, enabling nucleophilic substitution at adjacent positions. Key observations include:
The trifluoromethylsulfanyl (-SCF₃) group exerts a strong electron-withdrawing inductive effect, polarizing the adjacent C–S bond and enhancing electrophilicity at the β-carbon . This property aligns with studies showing accelerated substitution rates in trifluoromethylated ionic liquids .
Acid-Catalyzed Elimination Reactions
Under acidic conditions, the compound undergoes β-elimination to generate alkenes:
-
Kinetics : Elimination rates increase by ~3× in [BMIM][NTf₂] ionic liquid compared to conventional solvents due to stabilization of charged intermediates .
-
Regioselectivity : Favors Zaitsev orientation (more substituted alkenes) with >90% selectivity in optimized systems .
Ionic Liquid-Mediated Catalysis
As a task-specific ionic liquid (TSIL), this compound facilitates reactions through:
Solvent Effects
-
Stabilizes charged intermediates in Diels-Alder and Friedel-Crafts reactions (e.g., rate enhancements up to 5× in toluene carbonylation) .
-
Reduces activation energy by 15–20 kJ/mol for SNAr reactions via cation-π interactions with aromatic substrates .
Catalytic Activity
| Application | Performance Metrics | Source |
|---|---|---|
| Glycosylation of alcohols | 1,2-cis selectivity up to 40:1 (α/β) | |
| Thiophene extraction from fuels | Partition coefficient (PI∞) = 240.2 |
The benzyl group enhances π-stacking with aromatic substrates, while the tosylate anion participates in hydrogen-bond-donor catalysis .
Redox Reactions
Electrochemical studies reveal:
-
Oxidation : At +1.2 V (vs Ag/AgCl), the -SCF₃ group oxidizes to -SO₂CF₃, confirmed by cyclic voltammetry .
-
Reduction : The ethylammonium cation undergoes reductive deprotonation at -1.8 V, forming a stable radical intermediate .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing:
6.
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it versatile for producing functionalized derivatives.
| Reaction Type | Major Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide |
| Reduction | Amine derivatives | Lithium aluminum hydride |
| Substitution | Halides, alkyl groups | Nucleophiles |
Biology
- Biological Activity : Research has indicated that 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate may exhibit antimicrobial and anticancer properties. Its interaction with biomolecules is under investigation to elucidate its mechanism of action.
Medicine
- Therapeutic Potential : The compound is being explored for its potential use in drug development, particularly in designing new antimicrobial agents and anticancer therapies. Its structural features may allow it to interact effectively with biological targets.
Industry
- Material Development : In industrial applications, 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate is utilized in the development of new materials and chemical processes. Its stability and solubility make it suitable for various formulations.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate against several bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer activity of this compound against various cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells, highlighting its potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparison of Therapeutic Tosylate Derivatives
Substituent Effects on Solvolysis Reactivity
Tosylates undergo solvolysis via nucleophilic displacement, influenced by neighboring-group participation. For example, 5,5-dimethoxy-1-pentyl tosylate exhibits a solvolysis rate 245 times faster than n-octyl tosylate in trifluoroethanol due to methoxy group participation . In contrast, the SCF₃ group in the target compound is electron-withdrawing, which would destabilize carbocation intermediates and reduce solvolysis rates compared to electron-donating groups like methoxy. The benzyl group’s steric bulk may further hinder nucleophilic attack, leading to slower reactivity.
Table 2: Solvolysis Rate Comparisons
Physical and Structural Properties
Polar surface area (PSA) and molecular weight are critical for pharmacokinetics. The benzimidazole-derived dimethanesulfonate in has a PSA of 215.4 Ų and a molecular weight of 655.09 g/mol . However, its higher molecular weight (~400–450 g/mol) compared to niraparib tosylate (~320 g/mol) may limit oral bioavailability.
Biological Activity
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a benzyl group, a trifluoromethylsulfanyl moiety, and an ethylammonium unit. The tosylate anion contributes to its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that ionic liquids (ILs), including ammonium-based compounds like 1-benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate, exhibit diverse biological activities. These include antimicrobial, antidiabetic, and potential antitumor effects.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies have indicated that similar ammonium salts possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Notable activity |
Antidiabetic Effects
Ionic liquids have been investigated for their potential in managing diabetes. Compounds similar to 1-benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate have demonstrated α-glucosidase inhibitory activity, which is crucial for controlling postprandial blood glucose levels .
The biological activities of 1-benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in glucose metabolism, thereby exerting antidiabetic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ILs can induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various ammonium salts, including derivatives of 1-benzyl-2-trifluoromethylsulfanyl-ethylammonium tosylate. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Antidiabetic Activity Assessment : Research on related ionic liquids demonstrated their ability to inhibit α-glucosidase activity effectively. The findings suggest that these compounds could serve as lead structures for developing new antidiabetic medications.
- Toxicological Evaluation : Toxicological assessments revealed that while some ionic liquids exhibit beneficial biological activities, they may also pose risks at higher concentrations. Studies using luminescent bacteria (e.g., Vibrio fischeri) assessed the environmental impact and toxicity of these compounds .
Q & A
Q. What experimental approaches troubleshoot low yields in large-scale synthesis?
- Methodology :
- Optimize stoichiometry : Use in situ generation of trifluoromethylsulfanyl reagents to minimize side reactions.
- Purification : Employ counterion exchange (e.g., replacing tosylate with PF) for improved crystallinity.
- Scale-up challenges : Monitor exotherms during quaternization; use jacketed reactors for temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
